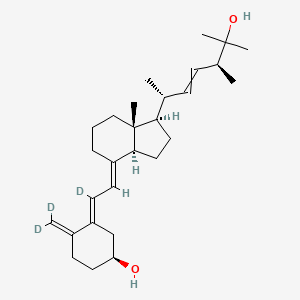

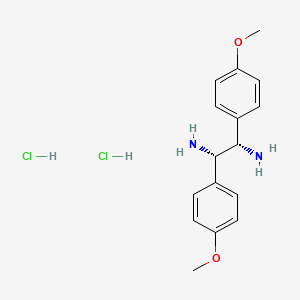

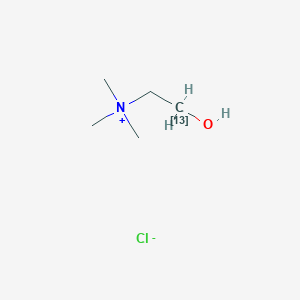

![molecular formula C36H50Si2 B1512862 9,10-Bis[(triisopropylsilyl)ethynyl]anthracene CAS No. 862667-06-9](/img/structure/B1512862.png)

9,10-Bis[(triisopropylsilyl)ethynyl]anthracene

Overview

Description

9,10-Bis[(triisopropylsilyl)ethynyl]anthracene, also known as TIPS-anthracene, is a novel organic photocatalyst . It is used in the formation of free radicals under very soft irradiation conditions under air through a photoredox catalysis .

Synthesis Analysis

The synthesis of TIPS-anthracene involves the use of a pi-conjugated core, in combination with electroactive arylamine moieties . This allows for the creation of new efficient Hole Transport Materials (HTMs) in only 2 or 4 steps after recrystallization .Molecular Structure Analysis

The crystal structure of TIPS-anthracene at 100 and 295 K has been described . The structure at 100 K is described within the space group Pbca with the following unit-cell parameters: a = 14.841 (2) Å, b = 14.207 (2) Å, and c = 30.765 (5) Å . Heating to 295 K increased the structure symmetry and decreased the number of unique carbon atoms .Chemical Reactions Analysis

The chemical reactions of TIPS-anthracene involve the formation of free radicals during polymerization via irradiated photoredox catalysis .Physical And Chemical Properties Analysis

TIPS-anthracene has an empirical formula of C36H50Si2, a CAS number of 862667-06-9, and a molecular weight of 538.95 . It is a solid at room temperature with a melting point of 211-214 °C .Scientific Research Applications

Optoelectronic and Electrochemical Properties

Chen, Melle-Franco, and Mateo-Alonso (2022) studied a series of dinaphthophenazines synthesized from 9,10-bis[(triisopropylsilyl)ethynyl]anthracene-1,2-dione. They explored their optoelectronic and electrochemical properties using UV-visible spectroscopy, fluorescence spectroscopy, cyclic voltammetry, and density functional theory calculations (Chen, Melle‐Franco, & Mateo‐Alonso, 2022).

Photodimerization and Photopolymerization

Lamm et al. (2014) observed photodimerization in 9,10-bis[(trimethylsilyl)ethynyl]anthracene upon UV irradiation. This anthracene derivative showed reversible dimerization under thermal conditions. Tehfe et al. (2012) proposed this compound as an organic photocatalyst for free radical formation under mild irradiation, demonstrating its use in polymerization reactions (Lamm et al., 2014); (Tehfe et al., 2012).

Organic Solar Cells and Semiconductor Devices

Choi et al. (2012) synthesized anthracene derivatives containing triarylamine, which improved hole-transporting properties and photovoltaic performance in organic solar cells. Similarly, Hur et al. (2011) synthesized 9,10-bis((4-hexylphenyl)ethynyl)-2,6-bis (phenylethynyl)anthracene, noting its enhanced J-aggregated intermolecular interactions and higher hole mobility in thin-film transistor devices (Choi et al., 2012); (Hur et al., 2011).

Fluorescence and Chemiluminescence Applications

Takahashi et al. (2005) investigated the photoluminescence and electroluminescence of 9,10-bis(silylethynyl)anthracene, finding significant improvements in fluorescence quantum yield by substituting silylethynyl groups. Hanhela and Paul (1981) explored 9,10-bis(phenylethynyl)anthracene for its potential as a fluorescent material in peroxyoxalate chemiluminescence (Takahashi et al., 2005); (Hanhela & Paul, 1981).

Mechanism of Action

Target of Action

9,10-Bis[(triisopropylsilyl)ethynyl]anthracene is primarily used as an organic photocatalyst . Its primary targets are the molecules that it interacts with during photoredox catalysis .

Mode of Action

The compound works according to an oxidative cycle that uses the combination of this compound, a diphenyl iodonium salt along with a silane . It is able to form free radicals under very soft irradiation conditions under air through a photoredox catalysis .

Biochemical Pathways

The compound’s interaction with its targets leads to the formation of free radicals, which can then participate in various biochemical reactions . The specific pathways affected would depend on the nature of the other reactants present in the system.

Result of Action

The primary result of the action of this compound is the formation of free radicals . These radicals can then participate in various chemical reactions, including polymerization .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of light is necessary for its function as a photocatalyst . Additionally, the compound’s action can also be influenced by the presence of other reactants, the temperature, and the pH of the environment .

Safety and Hazards

Future Directions

Biochemical Analysis

Biochemical Properties

It is known that this compound can afford free radicals during polymerization via irradiated photoredox catalysis . This suggests that it may interact with various enzymes, proteins, and other biomolecules involved in redox reactions.

Molecular Mechanism

The molecular mechanism of 9,10-Bis[(triisopropylsilyl)ethynyl]anthracene involves its role as a photocatalyst. It is suggested that the compound works according to an oxidative cycle

Temporal Effects in Laboratory Settings

Studies have shown that its fluorescence in nanoaggregates and thin films suggests fast nonradiative relaxation of singlet excitons .

properties

IUPAC Name |

tri(propan-2-yl)-[2-[10-[2-tri(propan-2-yl)silylethynyl]anthracen-9-yl]ethynyl]silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H50Si2/c1-25(2)37(26(3)4,27(5)6)23-21-35-31-17-13-15-19-33(31)36(34-20-16-14-18-32(34)35)22-24-38(28(7)8,29(9)10)30(11)12/h13-20,25-30H,1-12H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEAZNDXDTUMTIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)[Si](C#CC1=C2C=CC=CC2=C(C3=CC=CC=C31)C#C[Si](C(C)C)(C(C)C)C(C)C)(C(C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H50Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00746431 | |

| Record name | [Anthracene-9,10-diyldi(ethyne-2,1-diyl)]bis[tri(propan-2-yl)silane] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00746431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

539.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

862667-06-9 | |

| Record name | [Anthracene-9,10-diyldi(ethyne-2,1-diyl)]bis[tri(propan-2-yl)silane] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00746431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9,10-BIS[(TRIISOPROPYLSILYL)ETHYNYL]ANTHRACENE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

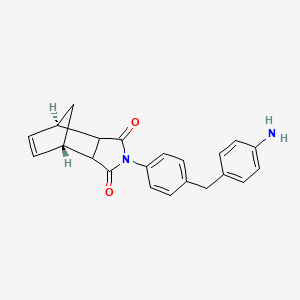

![2,3-Bis[(2R,5R)-2,5-dimethylphospholano]-N-benzylmaleimide(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate](/img/structure/B1512790.png)

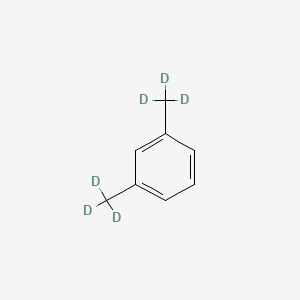

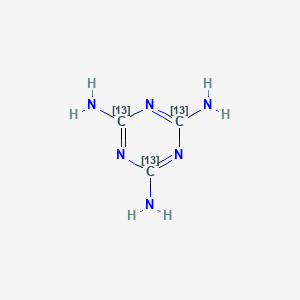

![D-[UL-13C5]Xylose](/img/structure/B1512792.png)